(5-chloro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride
Overview
Description
“(5-chloro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1185297-00-0 . It has a molecular weight of 254.55 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is "(5-chloro-1H-benzimidazol-2-yl)methanamine dihydrochloride" . The InChI code for this compound is1S/C8H8ClN3.2ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;;/h1-3H,4,10H2,(H,11,12);2*1H
.
Scientific Research Applications
Benzimidazole Derivatives and Antitumor Activity
Benzimidazole derivatives, including imidazole derivatives like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been reviewed for their antitumor activities. Some compounds in this category have advanced past preclinical testing stages, highlighting their potential in developing new antitumor drugs and compounds with various biological properties (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).
Imidazoline Derivatives as Corrosion Inhibitors
Imidazoline and its derivatives are known for their effectiveness as corrosion inhibitors, especially in the petroleum industry, due to their low toxicity, cost-effectiveness, and environmental friendliness. The chemical structure, comprising a heterocyclic ring with two nitrogen atoms, allows for strong adsorption on metal surfaces, making these compounds attractive for corrosion inhibition research (Nipaporn Sriplai, K. Sombatmankhong, 2023).
Benzimidazole in Therapeutic Drug Development
Benzimidazoles play a significant role in the discovery and development of drugs due to their wide range of biological activities. This compound class serves as a key scaffold in developing antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulants, and depressants. The presence of the benzimidazole nucleus in numerous bioactive agents underscores its importance in creating therapeutic agents with enhanced efficacy and lower toxicity (R. Babbar, Swikriti, S. Arora, 2020).
properties
IUPAC Name |
(6-chloro-1H-benzimidazol-2-yl)methanamine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3.2ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;;/h1-3H,4,10H2,(H,11,12);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQMTBSKRULBBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride | |
CAS RN |
1185297-00-0 | |
Record name | (5-chloro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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